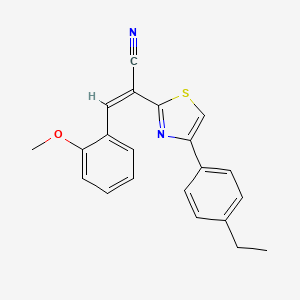

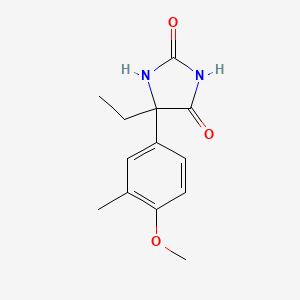

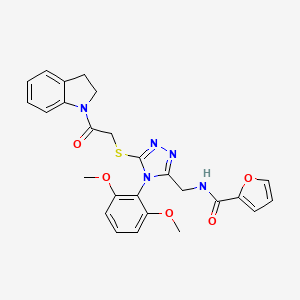

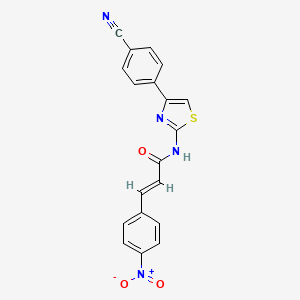

![molecular formula C7H9Cl2N3 B2547152 Imidazo[1,5-a]pyridin-6-amine dihydrochloride CAS No. 2137768-06-8](/img/structure/B2547152.png)

Imidazo[1,5-a]pyridin-6-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

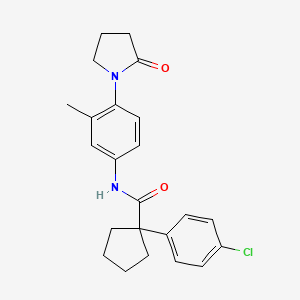

Imidazo[1,5-a]pyridin-6-amine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has attracted growing attention due to its unique chemical structure and versatility, optical behaviors, and biological properties .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

The molecular structure of Imidazo[1,5-a]pyridin-6-amine is unique and versatile, contributing to its wide range of applications in various research areas .Chemical Reactions Analysis

Imidazo[1,5-a]pyridine is involved in a variety of chemical reactions. The construction of imidazo[1,5-a]pyridine involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Physical And Chemical Properties Analysis

Imidazo[1,5-a]pyridin-6-amine dihydrochloride is a powder at room temperature . Its IUPAC name is 5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-6-amine dihydrochloride .Scientific Research Applications

- Imidazo[1,5-a]pyridine serves as a structural component in numerous agrochemicals and pharmaceuticals. Researchers have explored its synthesis for decades, resulting in a variety of transformations that allow convenient access from readily available starting materials .

- Imidazo[1,5-a]pyridine derivatives exhibit unique chemical structures and versatile properties. These compounds have found applications in materials science, including optoelectronic devices, sensors, and emitters for confocal microscopy and imaging .

- Aberrant expression of the phosphatidylinositol 3-kinase (PI3K) signaling pathway is associated with tumorigenesis and poor prognosis. PI3K inhibitors, including those based on imidazo[1,5-a]pyridine scaffolds, have attracted interest for cancer treatment .

Agrochemicals and Pharmaceuticals

Materials Science

Anti-Cancer Research

Safety and Hazards

Imidazo[1,5-a]pyridin-6-amine dihydrochloride is labeled with the GHS07 pictogram and the signal word "Warning" . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

Future Directions

Imidazo[1,5-a]pyridine nuclei and derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Mechanism of Action

Target of Action

Imidazo[1,5-a]pyridin-6-amine dihydrochloride is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has been found to have a wide range of pharmacological activities, including anticancer activity . The primary targets of Imidazo[1,5-a]pyridin-6-amine dihydrochloride are cancer cells, particularly breast cancer cells .

Mode of Action

Imidazo[1,5-a]pyridin-6-amine dihydrochloride interacts with its targets, the cancer cells, by inhibiting their proliferation . The compound’s interaction with its targets results in changes in the cells’ growth and division, leading to a decrease in the number of cancer cells .

Biochemical Pathways

Imidazo[1,5-a]pyridin-6-amine dihydrochloride affects the phosphatidylinositol 3-kinase (PI3K) signalling pathway . This pathway is often associated with tumorigenesis, progression, and poor prognosis . By inhibiting PI3K, Imidazo[1,5-a]pyridin-6-amine dihydrochloride can disrupt the biochemical pathways that promote cancer cell growth and survival .

Pharmacokinetics

The compound’s wide range of pharmacological activities suggests that it has favorable adme properties that allow it to reach its targets and exert its effects .

Result of Action

The result of Imidazo[1,5-a]pyridin-6-amine dihydrochloride’s action is a reduction in the proliferation of cancer cells . In vitro anticancer assays have shown that the compound has submicromolar inhibitory activity against various tumor cell lines .

properties

IUPAC Name |

imidazo[1,5-a]pyridin-6-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.2ClH/c8-6-1-2-7-3-9-5-10(7)4-6;;/h1-5H,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQSDBNRRJLREG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN2C1=CN=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,5-a]pyridin-6-amine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(4-iodo-2-methylpyrazol-3-yl)methyl]carbamate](/img/structure/B2547073.png)

![tert-butyl N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-2-yl}carbamate](/img/structure/B2547078.png)

![4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol](/img/structure/B2547083.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-butylcyclohexanecarboxamide](/img/structure/B2547086.png)

![5-[(4-Fluorophenyl)methoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2547087.png)

![Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine](/img/structure/B2547090.png)

![N-cyclopentyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2547091.png)